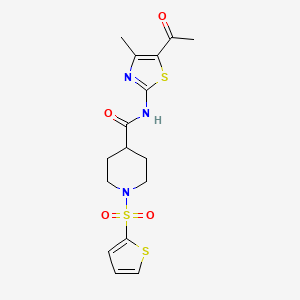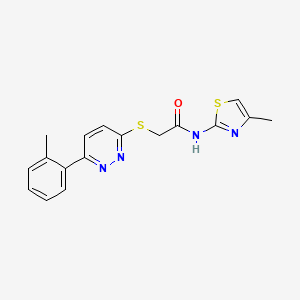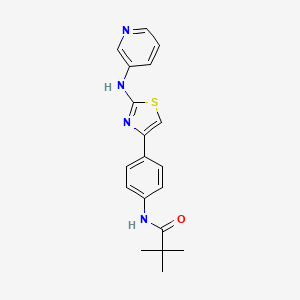
N-(4-(2-(吡啶-3-基氨基)噻唑-4-基)苯基)新戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide, also known as PPT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPT belongs to the class of thiazole compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties.
作用机制
Target of Action
The compound, also known as 2,2-dimethyl-N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)propanamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific compound and its structure . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their boiling point, basicity, and water solubility, may be influenced by environmental conditions .
实验室实验的优点和局限性
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide has been found to be stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide also has some limitations. The yield of the synthesis process is around 50%, which can limit the amount of compound available for research. N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide has also been found to be insoluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide. One area of research is to investigate the potential therapeutic applications of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide in various diseases, including cancer and inflammatory disorders. Another area of research is to investigate the mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide in more detail, including its effects on other signaling pathways involved in inflammation and cancer. Finally, future research could focus on developing more efficient synthesis methods for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide, which could increase the yield and availability of the compound for research.
合成方法
The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide involves the reaction of 4-(2-aminothiazol-4-yl)phenol with 3-chloropyridine-4-amine in the presence of a base, followed by reaction with pivaloyl chloride. The resulting product is then purified using column chromatography. The yield of the synthesis process is around 50%.
科学研究应用
抗白血病剂
免疫抑制剂先导化合物
抗结核活性
抗分枝杆菌潜力
DNA切割研究
结构测定
属性
IUPAC Name |
2,2-dimethyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-19(2,3)17(24)21-14-8-6-13(7-9-14)16-12-25-18(23-16)22-15-5-4-10-20-11-15/h4-12H,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAJXRBCWYGBGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376292.png)

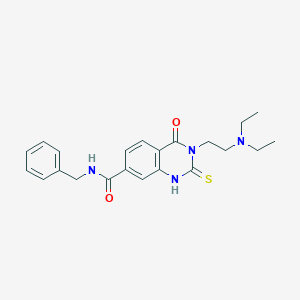
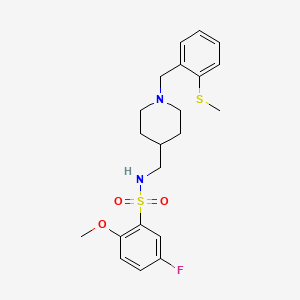

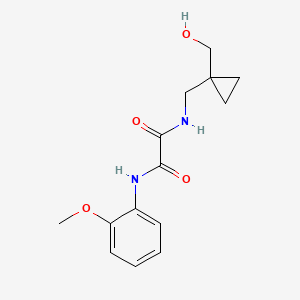
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride](/img/structure/B2376303.png)
![methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2376304.png)
![ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B2376306.png)
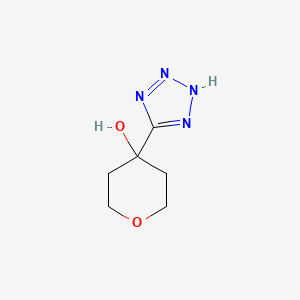
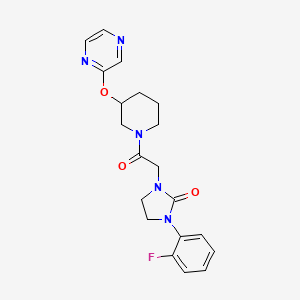
![ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2376310.png)
